An In-depth Technical Guide to the Physicochemical Properties of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline
An In-depth Technical Guide to the Physicochemical Properties of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline, a substituted N-benzylaniline of interest in pharmaceutical and materials science research. Due to the limited publicly available experimental data on this specific molecule, this document synthesizes information on its fundamental characteristics, proposes a viable synthetic route, and outlines detailed, field-proven experimental protocols for its thorough characterization. By leveraging data from structurally related analogs, this guide offers a robust framework for researchers to handle, analyze, and utilize N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline in their work. The methodologies described herein are designed to ensure scientific integrity and provide a self-validating system for data generation.
Introduction
N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline (CAS No. 1345471-72-8) is a complex organic molecule with potential applications as a pharmaceutical intermediate and in the synthesis of functional materials[1]. Its structure, featuring a substituted nitroaniline core with a benzyl group, suggests a nuanced profile of chemical reactivity and physical properties that are critical to understand for its effective application. This guide serves as a foundational resource for researchers, providing not just theoretical knowledge but also practical, step-by-step protocols for the synthesis and characterization of this compound. The causality behind experimental choices is explained to empower researchers with the ability to adapt and troubleshoot these methods.
Molecular Structure and Core Properties
The foundational attributes of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline are summarized in the table below. These have been compiled from available supplier information.
| Property | Value | Source |
| CAS Number | 1345471-72-8 | [1] |
| Molecular Formula | C₁₅H₁₅BrN₂O₃ | [1] |
| Molecular Weight | 351.20 g/mol | [1] |
| Purity (Typical) | ≥ 98% | [1] |
Proposed Synthesis of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline
Rationale for the Proposed Synthetic Route
This two-step approach is favored for its generally high yields and clean reaction profiles. The initial condensation to a Schiff base is typically straightforward, and the subsequent reduction using a mild reducing agent like sodium borohydride avoids the over-alkylation that can be a side-reaction in direct benzylation with benzyl halides[2].
Experimental Protocol
Step 1: Synthesis of the Schiff Base (N-(benzylidene)-4-bromo-5-ethoxy-2-nitroaniline)
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To a solution of 4-bromo-5-ethoxy-2-nitroaniline (1 equivalent) in methanol, add benzaldehyde (1.1 equivalents).
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Add a catalytic amount of glacial acetic acid to the mixture.
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Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the Schiff base.
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Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum.
Step 2: Reduction of the Schiff Base to N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline
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Suspend the synthesized Schiff base (1 equivalent) in methanol.
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Cool the suspension in an ice bath to 0-5 °C.
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Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
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Quench the reaction by the slow addition of water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain pure N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.
Physicochemical Characterization
A thorough understanding of the physicochemical properties is paramount for the successful application of any chemical compound. The following sections detail the standard protocols for determining the key properties of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1°C.
Experimental Protocol (Using a Digital Melting Point Apparatus):
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Finely powder a small amount of the dry sample.
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Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in the heating block of the melting point apparatus.
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Set a rapid heating rate to quickly determine an approximate melting range.
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Allow the apparatus to cool.
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Prepare a new sample and heat at a slower rate (1-2 °C/minute) through the approximate melting range to determine the precise melting point.
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Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
Comparative Melting Points of Related Compounds:
| Compound | Melting Point (°C) |
| 4-Bromo-2-nitroaniline | 110-113 |
| N-benzyl-2-methyl-4-nitroaniline | Not Available |
| N-benzyl-4-nitroaniline | Not Available |
Solubility Profile
The solubility of a compound in various solvents is crucial for its application in solution-phase reactions, formulations, and biological assays. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Experimental Protocol (Shake-Flask Method):
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Add an excess amount of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
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Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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After equilibration, allow the vials to stand to let undissolved solids settle.
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Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
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Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculate the solubility in mg/mL or mol/L.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of the synthesized compound.
4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol (¹H and ¹³C NMR):
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Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
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Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
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Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the structure.
4.3.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
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Apply pressure to ensure good contact between the sample and the crystal.
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Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
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Identify characteristic absorption bands for key functional groups (e.g., N-H, C-H, NO₂, C-O, C-Br).
4.3.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source of the mass spectrometer.
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Acquire the mass spectrum in positive or negative ion mode.
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Determine the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.
Safety and Handling
While specific toxicity data for N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is not available, it is prudent to handle it with care, assuming it may be harmful. The safety data for structurally related nitroanilines indicates potential hazards.
General Safety Precautions:
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Engineering Controls: Handle in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Hazard Classification of Structurally Similar Compounds:
| Compound | GHS Hazard Statements |
| N-benzyl-2-methyl-4-nitroaniline | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3] |
| N-benzyl-4-nitroaniline | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[4] |
| 4-Bromo-2-nitroaniline | H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5] |
Potential Applications
As indicated by a commercial supplier, N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is a versatile intermediate. Its potential applications include:
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Pharmaceutical Synthesis: The substituted nitroaniline scaffold is a common feature in many biologically active molecules. The nitro group can be reduced to an amine, providing a key functional handle for further elaboration in drug discovery programs.
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Functional Materials: The presence of a nitro group (an electron-withdrawing group) and an amino group (an electron-donating group) on the same aromatic ring suggests potential for non-linear optical (NLO) properties.
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Coupling Reactions: The bromine atom on the aromatic ring can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build more complex molecular architectures.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and physicochemical characterization of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline. While experimental data for this specific compound remains scarce in the public domain, the proposed synthetic route and detailed analytical protocols, supported by comparative data from related compounds, offer a solid foundation for researchers. Adherence to these methodologies will ensure the generation of high-quality, reliable data, thereby facilitating the exploration of this molecule's potential in drug development and materials science.
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